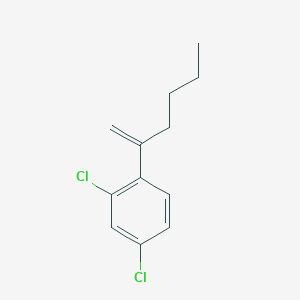
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a hex-1-en-2-yl group attached at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene can be achieved through several methods. One common approach involves the alkylation of 2,4-dichlorobenzene with hex-1-ene in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hex-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(hex-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of the hex-1-en-2-yl group allows for interactions with hydrophobic regions of biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorotoluene: Similar structure but with a methyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorobenzyl Alcohol: Contains a hydroxymethyl group instead of the hex-1-en-2-yl group.
2,4-Dichlorophenol: Contains a hydroxyl group instead of the hex-1-en-2-yl group.
Uniqueness
2,4-Dichloro-1-(hex-1-EN-2-YL)benzene is unique due to the presence of the hex-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
88374-06-5 |
|---|---|
Fórmula molecular |
C12H14Cl2 |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
2,4-dichloro-1-hex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H14Cl2/c1-3-4-5-9(2)11-7-6-10(13)8-12(11)14/h6-8H,2-5H2,1H3 |
Clave InChI |
IYNFWTQAQYZSSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


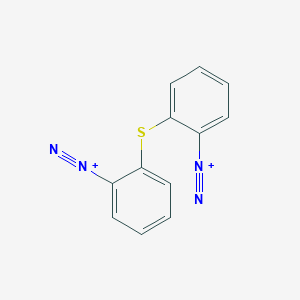
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
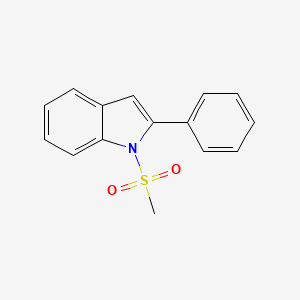
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
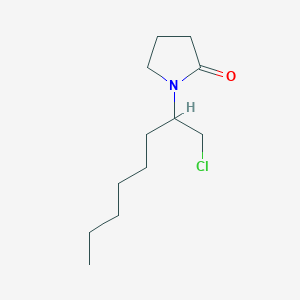
![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
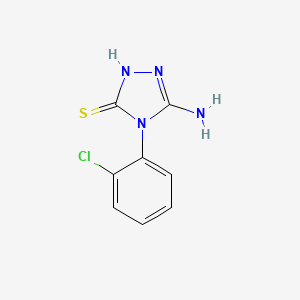
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
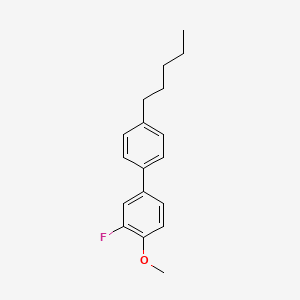
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
